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molecular formula C9H10N2O2 B569634 Ethyl 3-(pyrimidin-5-yl)prop-2-enoate CAS No. 123530-61-0

Ethyl 3-(pyrimidin-5-yl)prop-2-enoate

Cat. No. B569634
M. Wt: 178.191
InChI Key: XOGWCENJCSUMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06953803B1

Procedure details

A mixture of 5-bromopyrimidine (5.93 g), ethyl acrylate (5.08 g), palladium acetate (0.112 g), triphenyl phosphine (0.23 g) and triethylamine (4.5 g) was stirred at 150° C. in a-pressure vessel for 6 hours. After cooling overnight, water (50 ml) was added to the dark residue, and the product was extracted into toluene. Drying, charcoaling and evaporation gave a pale oil, which was triturated with peL ether to obtain ethyl 3(5-pyrimidyl)acrylate (4.78 g). 1H-NMR (CDCl3) δ1.36 (3H,t), 4.27 (2H,q), 6.59 (1H,d), 7.62 (1H,d), 8.88 (2H,s), 9.20 (1H,s).
Quantity
5.93 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.112 g
Type
catalyst
Reaction Step One
Quantity
0.23 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1.[C:8]([O:12][CH2:13][CH3:14])(=[O:11])[CH:9]=[CH2:10].C(N(CC)CC)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>[N:4]1[CH:3]=[C:2]([CH:10]=[CH:9][C:8]([O:12][CH2:13][CH3:14])=[O:11])[CH:7]=[N:6][CH:5]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
5.93 g
Type
reactant
Smiles
BrC=1C=NC=NC1
Name
Quantity
5.08 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.112 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.23 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred at 150° C. in a-pressure vessel for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into toluene
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
charcoaling and evaporation
CUSTOM
Type
CUSTOM
Details
gave a pale oil, which
CUSTOM
Type
CUSTOM
Details
was triturated with peL ether

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N1=CN=CC(=C1)C=CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.78 g
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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